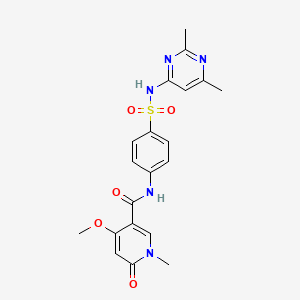

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 2034319-29-2

Cat. No.: VC4618737

Molecular Formula: C20H21N5O5S

Molecular Weight: 443.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034319-29-2 |

|---|---|

| Molecular Formula | C20H21N5O5S |

| Molecular Weight | 443.48 |

| IUPAC Name | N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H21N5O5S/c1-12-9-18(22-13(2)21-12)24-31(28,29)15-7-5-14(6-8-15)23-20(27)16-11-25(3)19(26)10-17(16)30-4/h5-11H,1-4H3,(H,23,27)(H,21,22,24) |

| Standard InChI Key | CHYXGFKKCKONIX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN(C(=O)C=C3OC)C |

Introduction

The compound N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule featuring a pyrimidine-derived sulfamoyl group attached to a phenyl ring, which is further linked to a pyridine moiety. This structure suggests potential biological activities due to the presence of both pyrimidine and pyridine rings, which are common in pharmaceutical compounds.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by the introduction of the sulfamoyl group. The reactivity is influenced by the presence of these functional groups, which can engage in various chemical reactions such as nucleophilic acyl substitution and electrophilic aromatic substitution.

Biological Activities and Potential Applications

Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of pyrimidine and pyridine rings suggests potential applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in disease pathways.

Research Findings and Studies

While specific research findings on N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are not readily available, compounds with similar structures have shown promise in various biological assays. Interaction studies would typically involve assessing binding affinity to biological targets using techniques like molecular docking and spectroscopy.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide | Contains thiophene instead of pyridine | Different biological activity profile |

| 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide | Features a benzofuran ring | Enhanced pharmacological properties due to benzofuran moiety |

| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | Complex pyrimidine and pyrrolopyrimidine structure | Potential for diverse biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume